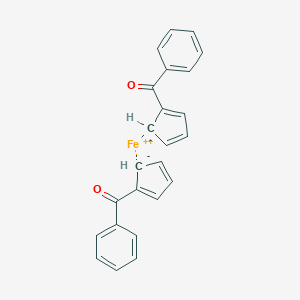
Bis(benzoylcyclopentadiényl)fer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-dibenzoylferrocene, is a metal-organic compound with the molecular formula C24H18FeO2. This compound is part of the ferrocene family, which is characterized by a sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings.
Applications De Recherche Scientifique
Di(benzoylcyclopentadienyl) Iron has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organometallic compounds. In biology and medicine, it has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells . Additionally, it is used in industrial research for the development of new materials and catalysts .
Méthodes De Préparation
The synthesis of Di(benzoylcyclopentadienyl) Iron typically involves the reaction of lithium metallocene with benzoic acid chloride, followed by a Suzuki coupling reaction with bromobenzene . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve scaling up these reactions while maintaining strict control over the reaction conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
Di(benzoylcyclopentadienyl) Iron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoyl-substituted ferrocene derivatives, while reduction reactions can lead to the formation of cyclopentadienyl iron complexes .
Mécanisme D'action
The mechanism by which Di(benzoylcyclopentadienyl) Iron exerts its effects involves the interaction with molecular targets and pathways within cells. For instance, it can bind to DNA and proteins, leading to the disruption of cellular processes and inhibition of cell growth. The compound’s ability to generate reactive oxygen species (ROS) also plays a crucial role in its biological activity, contributing to oxidative stress and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Di(benzoylcyclopentadienyl) Iron can be compared with other similar compounds such as ferrocene, acetylferrocene, and benzoylferrocene. . The benzoyl groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFQOLCTAEBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12180-80-2 |
Source


|
| Record name | 1,1′-Dibenzoylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Dibenzoylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














